molecular formula C20H24FN3O2 B5498227 2-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(3-METHOXYPHENYL)ACETAMIDE

2-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(3-METHOXYPHENYL)ACETAMIDE

Cat. No.: B5498227
M. Wt: 357.4 g/mol
InChI Key: OBOQQCSAFUKAEF-UHFFFAOYSA-N
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Description

2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-N-(3-methoxyphenyl)acetamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-N-(3-methoxyphenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogenated phenyl derivatives and formaldehyde are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted piperazine derivatives .

Mechanism of Action

The mechanism of action of 2-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-N-(3-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O2/c1-26-19-4-2-3-18(13-19)22-20(25)15-24-11-9-23(10-12-24)14-16-5-7-17(21)8-6-16/h2-8,13H,9-12,14-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOQQCSAFUKAEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2CCN(CC2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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